Ethanamine;1,3,5-trinitrobenzene is a chemical compound with the molecular formula and a molecular weight of 303.27 g/mol. It is classified as an amine due to the presence of the ethanamine group and contains three nitro groups attached to a benzene ring, making it a derivative of trinitrobenzene. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Ethanamine;1,3,5-trinitrobenzene is synthesized from benzene derivatives through nitration processes. The compound falls under the category of nitro compounds and amines, which are significant in organic chemistry due to their reactivity and utility in synthesizing other compounds. The compound's CAS number is 56270-18-9, and it is recognized for its potential applications in research and industrial processes.
The synthesis of ethanamine;1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives. One common method includes the nitration of m-dinitrobenzene using nitric acid in the presence of sulfuric acid.
Technical Details:
A detailed synthesis process involves:
Ethanamine;1,3,5-trinitrobenzene consists of a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions and an ethanamine group.
CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
UTVCPXHBVALOCL-UHFFFAOYSA-N
The presence of nitro groups contributes to the compound's reactivity and potential applications in various chemical reactions.
Ethanamine;1,3,5-trinitrobenzene undergoes several types of chemical reactions:
Ethanamine;1,3,5-trinitrobenzene exhibits significant reactivity due to its multiple nitro groups. It can participate in various reactions such as reductions and substitutions under controlled conditions.
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
The compound's unique structure allows it to play a crucial role in various chemical processes and applications across different scientific disciplines.
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: